Ceftizoxima sódica (E)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

E-Ceftizoxime Sodium Salt: is a semisynthetic cephalosporin antibiotic. It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . This compound is commonly used in the treatment of various bacterial infections due to its broad-spectrum antibacterial activity and excellent beta-lactamase stability .

Aplicaciones Científicas De Investigación

E-Ceftizoxime Sodium Salt has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

E-Ceftizoxime Sodium Salt binds to the PBPs, thereby inhibiting the bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Biochemical Pathways

The primary biochemical pathway affected by E-Ceftizoxime Sodium Salt is the bacterial cell wall synthesis pathway . By inhibiting PBPs, E-Ceftizoxime Sodium Salt prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell wall weakening, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

This provides a high urinary concentration . Probenecid slows tubular secretion and produces even higher serum levels, increasing the duration of measurable serum concentrations . It achieves therapeutic levels in various body fluids and tissues .

Result of Action

The primary result of E-Ceftizoxime Sodium Salt’s action is the death of susceptible bacteria . By inhibiting the synthesis of the bacterial cell wall, E-Ceftizoxime Sodium Salt causes cell lysis and death, effectively treating various bacterial infections .

Action Environment

The action of E-Ceftizoxime Sodium Salt can be influenced by environmental factors such as temperature and pH . For instance, it should be stored at a temperature of -20°C . Additionally, the drug’s efficacy can be affected by the presence of other substances in the body, such as probenecid, which can slow the tubular secretion of E-Ceftizoxime Sodium Salt and increase its serum levels .

Análisis Bioquímico

Biochemical Properties

E-Ceftizoxime Sodium Salt plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. By inhibiting these enzymes, E-Ceftizoxime Sodium Salt prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Cellular Effects

E-Ceftizoxime Sodium Salt exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit PBPs interferes with the normal functioning of bacterial cells, ultimately leading to their demise .

Molecular Mechanism

The molecular mechanism of E-Ceftizoxime Sodium Salt involves its binding to specific PBPs within the bacterial cell wall. By inhibiting these PBPs, the compound prevents the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall instability and eventual cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E-Ceftizoxime Sodium Salt have been observed to change over time. The compound is stable under standard storage conditions and retains its antibacterial activity for extended periods. It is subject to degradation when exposed to extreme temperatures or prolonged storage. Long-term studies have shown that E-Ceftizoxime Sodium Salt maintains its efficacy in inhibiting bacterial growth, with no significant loss of activity over time .

Dosage Effects in Animal Models

In animal models, the effects of E-Ceftizoxime Sodium Salt vary with different dosages. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

E-Ceftizoxime Sodium Salt is primarily excreted unchanged by the kidneys, indicating minimal metabolism in the body. The compound’s metabolic pathways involve renal clearance, with high urinary concentrations achieved shortly after administration. This efficient excretion process ensures that E-Ceftizoxime Sodium Salt remains active in the body for an extended period, providing sustained antibacterial effects .

Transport and Distribution

Within cells and tissues, E-Ceftizoxime Sodium Salt is transported and distributed efficiently. The compound achieves therapeutic levels in various body fluids, including cerebrospinal fluid, bile, and pleural fluid. It also penetrates well into tissues such as the heart, gallbladder, bone, and prostate. This wide distribution ensures that E-Ceftizoxime Sodium Salt can effectively target bacterial infections in different parts of the body .

Subcellular Localization

E-Ceftizoxime Sodium Salt localizes primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s ability to bind to PBPs ensures that it targets the site of peptidoglycan synthesis, disrupting cell wall formation. This subcellular localization is critical for the compound’s efficacy in inhibiting bacterial growth and promoting cell lysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of E-Ceftizoxime Sodium Salt involves several steps. One method includes reducing the temperature of purified water to 0-5°C, adding ceftizoxime acid into the purified water, and then adding a buffer solution . Another method involves using methoxybenzyl ester as a raw material, which is then reacted with 7-phenylacetylamino-3-cephalosporin-4-carboxyl acid through multiple steps to form the final product .

Industrial Production Methods: Industrial production of E-Ceftizoxime Sodium Salt typically involves optimizing various factors that influence the quality and yield of the product. This includes controlling the reaction conditions, such as temperature and pH, and using high-purity reagents to ensure the consistency and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: E-Ceftizoxime Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Comparación Con Compuestos Similares

Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with a slightly narrower spectrum of activity compared to E-Ceftizoxime Sodium Salt.

Cefpodoxime: A third-generation cephalosporin with similar antibacterial activity but different clinical applications.

Uniqueness: E-Ceftizoxime Sodium Salt is unique due to its high resistance to beta-lactamases and its broad spectrum of antibacterial activity. Unlike other third-generation cephalosporins, it is not subject to metabolism, which enhances its efficacy and reduces the risk of resistance development .

Propiedades

Número CAS |

97164-53-9 |

|---|---|

Fórmula molecular |

C13H12N5NaO5S2 |

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1 |

Clave InChI |

ADLFUPFRVXCDMO-GIXFXUBFSA-M |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

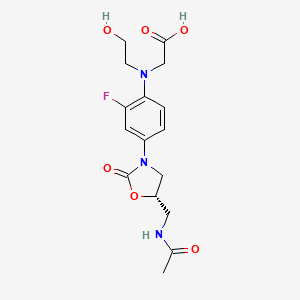

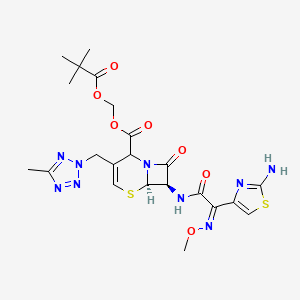

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)